molecular formula C7H15NO2 B3220311 (2S)-2-(dimethoxymethyl)pyrrolidine CAS No. 119548-04-8

(2S)-2-(dimethoxymethyl)pyrrolidine

Cat. No.: B3220311
CAS No.: 119548-04-8
M. Wt: 145.2 g/mol
InChI Key: LFBFDWFWLJVLEO-LURJTMIESA-N
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Description

(2S)-2-(dimethoxymethyl)pyrrolidine: is an organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry. The compound’s structure features a pyrrolidine ring substituted with a dimethoxymethyl group at the second position, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(dimethoxymethyl)pyrrolidine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable pyrrolidine derivative.

    Dimethoxymethylation: The key step involves the introduction of the dimethoxymethyl group. This can be achieved using reagents such as dimethoxymethane in the presence of a strong acid catalyst like hydrochloric acid or sulfuric acid.

    Purification: The product is then purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the dimethoxymethylation reaction under controlled conditions.

    Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

    Automated Purification Systems: Employing automated purification systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(dimethoxymethyl)pyrrolidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The dimethoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve nucleophiles like amines or alcohols in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Oxo derivatives.

    Reduction: Reduced pyrrolidine derivatives.

    Substitution: Substituted pyrrolidine compounds with various functional groups.

Scientific Research Applications

(2S)-2-(dimethoxymethyl)pyrrolidine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-(dimethoxymethyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:

    Molecular Targets: Binding to specific enzymes or receptors.

    Pathways Involved: Modulating biochemical pathways that regulate various physiological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-2-(dimethoxymethyl)pyrrolidine is unique due to its specific substitution pattern and the presence of the dimethoxymethyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

IUPAC Name

(2S)-2-(dimethoxymethyl)pyrrolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-9-7(10-2)6-4-3-5-8-6/h6-8H,3-5H2,1-2H3/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFBFDWFWLJVLEO-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1CCCN1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC([C@@H]1CCCN1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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